Zimet 38-74
Overview
Description
Zimet 38-74 is a complex organic compound that belongs to the class of thiazolones. Thiazolones are heterocyclic compounds containing a thiazole ring, which is a five-membered ring with both sulfur and nitrogen atoms. This particular compound is characterized by its unique structure, which includes two phenyl groups and a hydrazone moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Zimet 38-74 typically involves multiple steps. One common method includes the condensation of 4,5-diphenyl-2-thiazolone with a hydrazone derivative. The reaction conditions often require the use of a solvent such as ethanol or methanol and may involve heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Zimet 38-74 can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiazolidines.
Scientific Research Applications
Zimet 38-74 has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Zimet 38-74 involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Thiazolidines: These compounds have a similar thiazole ring structure but differ in their substituents.
Thiazoles: These compounds have a simpler structure with only the thiazole ring.
Hydrazones: These compounds have a similar hydrazone moiety but differ in their other substituents.
Uniqueness
Zimet 38-74 is unique due to its combination of a thiazolone ring, two phenyl groups, and a hydrazone moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
CAS No. |
61930-49-2 |
---|---|
Molecular Formula |
C27H28N4O2S |
Molecular Weight |
472.6 g/mol |
IUPAC Name |
2-[4-[(Z)-N-[(4,5-diphenyl-1,3-thiazol-2-yl)amino]-C-methylcarbonimidoyl]-N-(2-hydroxyethyl)anilino]ethanol |
InChI |
InChI=1S/C27H28N4O2S/c1-20(21-12-14-24(15-13-21)31(16-18-32)17-19-33)29-30-27-28-25(22-8-4-2-5-9-22)26(34-27)23-10-6-3-7-11-23/h2-15,32-33H,16-19H2,1H3,(H,28,30)/b29-20- |
InChI Key |
YRKGEPNVZPXRIT-ZTKZIYFRSA-N |
Isomeric SMILES |
C/C(=N/NC1=NC(=C(S1)C2=CC=CC=C2)C3=CC=CC=C3)/C4=CC=C(C=C4)N(CCO)CCO |
SMILES |
CC(=NNC1=NC(=C(S1)C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=C(C=C4)N(CCO)CCO |
Canonical SMILES |
CC(=NNC1=NC(=C(S1)C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=C(C=C4)N(CCO)CCO |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
4-(bis(2-hydroxyethyl)amino)acetophenone-(4,5-diphenylthiazolyl)-2-hydrazone Z 38-74 ZIMET 38-74 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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